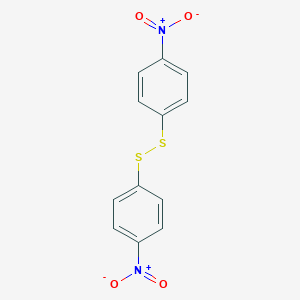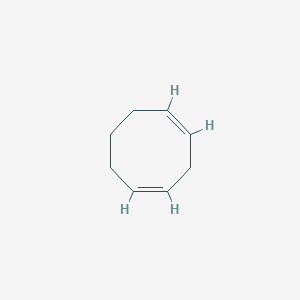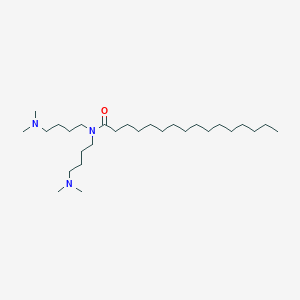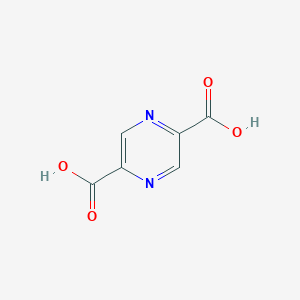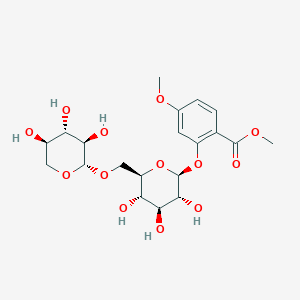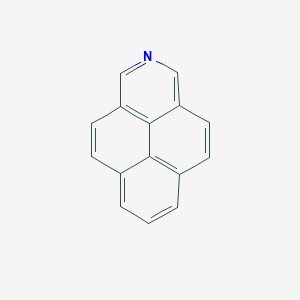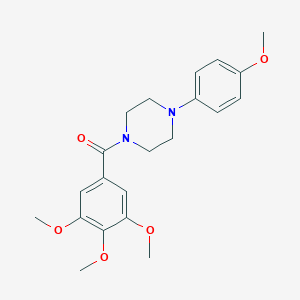
KETONE, 4-(p-METHOXYPHENYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ketone, 4-(p-methoxyphenyl)piperazinyl 3,4,5-trimethoxyphenyl, also known as Ro 64-0802, is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. This ketone is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endocannabinoids in the body.
Mecanismo De Acción
KETONE, 4-(p-METHOXYPHENYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL 64-0802 works by inhibiting the enzyme FAAH, which is responsible for the degradation of endocannabinoids in the body. Endocannabinoids are lipid signaling molecules that bind to cannabinoid receptors in the body, producing various physiological effects. By inhibiting FAAH, KETONE, 4-(p-METHOXYPHENYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL 64-0802 can increase the levels of endocannabinoids in the body, leading to increased activation of cannabinoid receptors and the resulting physiological effects.
Efectos Bioquímicos Y Fisiológicos
KETONE, 4-(p-METHOXYPHENYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL 64-0802 has been shown to produce a range of biochemical and physiological effects. In animal studies, KETONE, 4-(p-METHOXYPHENYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL 64-0802 has been shown to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects. These effects are thought to be mediated by the increased levels of endocannabinoids in the body, which can activate cannabinoid receptors and produce various physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
KETONE, 4-(p-METHOXYPHENYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL 64-0802 has several advantages for use in lab experiments. It is a potent and selective inhibitor of FAAH, which makes it a useful tool for studying the role of endocannabinoids in various physiological processes. However, KETONE, 4-(p-METHOXYPHENYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL 64-0802 also has some limitations. It has poor solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, KETONE, 4-(p-METHOXYPHENYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL 64-0802 has a short half-life in vivo, which can limit its effectiveness in certain experiments.
Direcciones Futuras
There are several future directions for the study of KETONE, 4-(p-METHOXYPHENYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL 64-0802. One area of research is the development of more potent and selective FAAH inhibitors with improved pharmacokinetic properties. Another area of research is the investigation of the potential therapeutic uses of FAAH inhibitors in the treatment of various diseases, including pain, inflammation, anxiety, and depression. Additionally, further research is needed to fully understand the role of endocannabinoids in various physiological processes and the potential therapeutic benefits of targeting the endocannabinoid system.
Métodos De Síntesis
The synthesis of KETONE, 4-(p-METHOXYPHENYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL 64-0802 involves several steps, including the reaction of 4-(p-methoxyphenyl)piperazine with 3,4,5-trimethoxybenzoyl chloride in the presence of a base to form the intermediate product 4-(p-methoxyphenyl)piperazinyl 3,4,5-trimethoxybenzoate. This intermediate product is then reacted with lithium aluminum hydride to reduce the ester group to an alcohol group, followed by the reaction with acetic anhydride to form the ketone product KETONE, 4-(p-METHOXYPHENYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL 64-0802.
Aplicaciones Científicas De Investigación
KETONE, 4-(p-METHOXYPHENYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL 64-0802 has been extensively studied for its potential use in the treatment of various diseases, including pain, inflammation, anxiety, and depression. As a selective inhibitor of FAAH, KETONE, 4-(p-METHOXYPHENYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL 64-0802 can increase the levels of endocannabinoids in the body, which are known to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects.
Propiedades
Número CAS |
17766-70-0 |
|---|---|
Nombre del producto |
KETONE, 4-(p-METHOXYPHENYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL |
Fórmula molecular |
C21H26N2O5 |
Peso molecular |
386.4 g/mol |
Nombre IUPAC |
[4-(4-methoxyphenyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C21H26N2O5/c1-25-17-7-5-16(6-8-17)22-9-11-23(12-10-22)21(24)15-13-18(26-2)20(28-4)19(14-15)27-3/h5-8,13-14H,9-12H2,1-4H3 |
Clave InChI |
IYHLPFHSSALZLY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
SMILES canónico |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Otros números CAS |
17766-70-0 |
Sinónimos |
4-(p-Methoxyphenyl)-1-piperazinyl(3,4,5-trimethoxyphenyl) ketone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



